molecular formula C8H6F3N3O2 B1482923 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098015-53-1

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1482923
CAS RN: 2098015-53-1
M. Wt: 233.15 g/mol
InChI Key: OQSJTUBHMRFUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, also known as 2-CM3TPA, is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of various compounds. This compound has been studied for its ability to be used as a starting material for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and materials. In addition, 2-CM3TPA has been investigated for its potential use as a catalyst in organic reactions.

Scientific Research Applications

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has been investigated for its potential use in a variety of scientific research applications. For example, this compound has been studied for its ability to act as a catalyst in organic reactions. In addition, 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has been investigated for its potential use as a starting material for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has been studied for its ability to act as a catalyst in organic reactions. In these reactions, the compound acts as a Lewis acid, meaning that it is capable of forming a coordination complex with a Lewis base, such as an alkyl halide. This coordination complex then facilitates the reaction of the alkyl halide with the desired molecule.
Biochemical and Physiological Effects
2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has not been studied for its biochemical or physiological effects. As such, its effects on the body are unknown.

Advantages and Limitations for Lab Experiments

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several advantages as a starting material for lab experiments. For example, it is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is relatively stable, meaning that it can be stored for extended periods of time without decomposing. However, 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has some limitations as well. For example, it is not very soluble in water, meaning that it may be difficult to use in aqueous systems.

Future Directions

There are several potential future directions for research involving 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. For example, further research could be conducted to explore its potential applications in the synthesis of various molecules, including pharmaceuticals, agrochemicals, and materials. Additionally, further research could be conducted to explore its potential use as a catalyst in organic reactions. Finally, further research could be conducted to explore its potential biochemical and physiological effects.

properties

IUPAC Name

2-[4-(cyanomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O2/c9-8(10,11)7-5(1-2-12)3-14(13-7)4-6(15)16/h3H,1,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSJTUBHMRFUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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